REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.[Cl:10][C:11]1[N:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:10][C:11]1[N:16]=[CH:15][C:14]([C:2]2[CH:3]=[CH:4][C:5](=[O:9])[N:6]([CH3:8])[CH:7]=2)=[CH:13][CH:12]=1 |f:2.3.4,5.6,^1:36,38,57,76|
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Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(N(C1)C)=O
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=N1)B(O)O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1.O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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was degassed
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Type
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ADDITION
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Details
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The reaction was diluted with EtOAc
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated to dryness
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Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (AcOEt-Hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C=1C=CC(N(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |